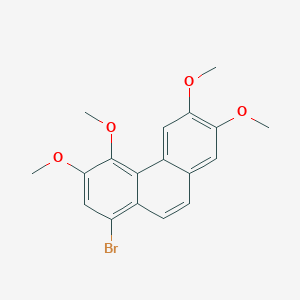![molecular formula C27H21NOS B12615271 1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one CAS No. 919085-08-8](/img/structure/B12615271.png)
1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one: is a complex organic compound known for its unique structure and properties. This compound belongs to the class of chalcones, which are aromatic ketones with two phenyl rings. Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding epoxides or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Epoxides and quinones.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated derivatives and other substituted chalcones.
Aplicaciones Científicas De Investigación
1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as protein tyrosine phosphatase-1B (PTP-1B), which plays a role in regulating insulin signaling and glucose metabolism.
Pathways Involved: By inhibiting PTP-1B, the compound can enhance insulin sensitivity and glucose uptake, making it a potential candidate for antidiabetic therapy.
Comparación Con Compuestos Similares
1,3-Diphenylprop-2-en-1-one: A simpler chalcone with similar structural features but lacking the phenylsulfanyl group.
3-[2-(2,6-Dimethylphenyl)sulfanylanilino]-1-phenylbut-2-en-1-one: A related compound with a similar core structure but different substituents on the phenyl rings.
Uniqueness: 1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one stands out due to the presence of the phenylsulfanyl group, which imparts unique chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it more effective in certain applications compared to its analogs .
Propiedades
Número CAS |
919085-08-8 |
|---|---|
Fórmula molecular |
C27H21NOS |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
1,3-diphenyl-3-(2-phenylsulfanylanilino)prop-2-en-1-one |
InChI |
InChI=1S/C27H21NOS/c29-26(22-14-6-2-7-15-22)20-25(21-12-4-1-5-13-21)28-24-18-10-11-19-27(24)30-23-16-8-3-9-17-23/h1-20,28H |
Clave InChI |
ZFBOWPGHBXNRGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)NC3=CC=CC=C3SC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(11S,12R,16S)-14-(4-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12615192.png)
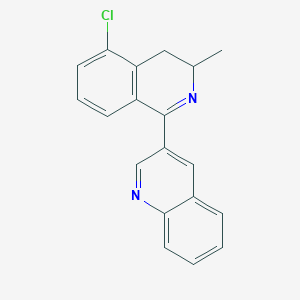
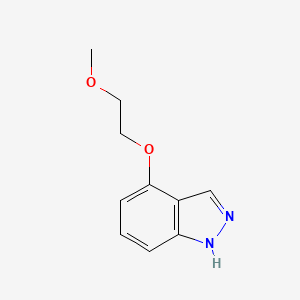
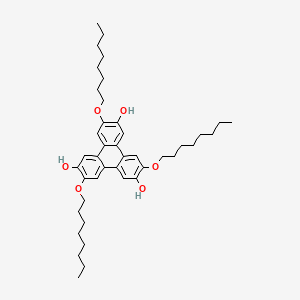
![4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B12615211.png)
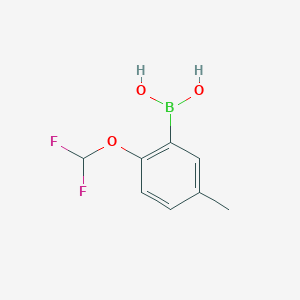
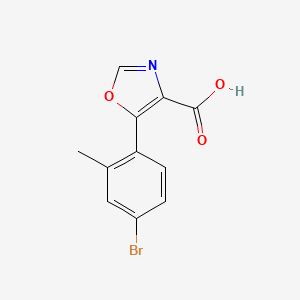

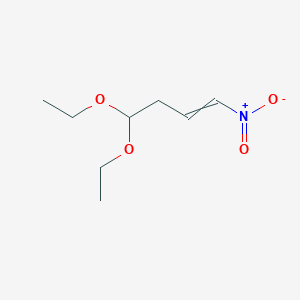
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea](/img/structure/B12615232.png)
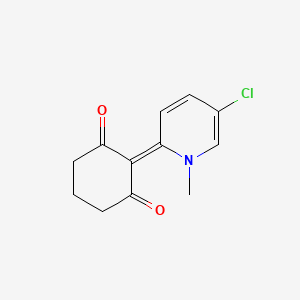
![3-{[([2,3'-Bipyridin]-4'-yl)amino]methyl}phenol](/img/structure/B12615263.png)
![2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol](/img/structure/B12615281.png)
